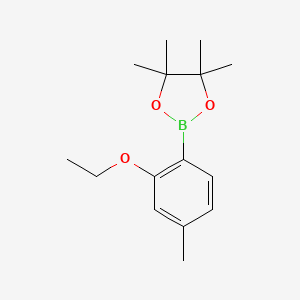

2-Ethoxy-4-methylphenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-7-17-13-10-11(2)8-9-12(13)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZHRRQWYQHSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2-methylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Substituted Phenylboronic Acid Pinacol Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic deployment of highly functionalized building blocks is paramount. Arylboronic acids and their corresponding pinacol esters have emerged as indispensable reagents, largely due to their remarkable versatility, stability, and functional group tolerance.[1][2] Their prominence is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3][4] This guide focuses on a specific, strategically substituted member of this class: 4-Acetyl-2-methylphenylboronic acid pinacol ester .

The unique substitution pattern of this molecule—an acetyl group at the 4-position and a methyl group at the 2-position—offers a nuanced reactivity profile. The electron-withdrawing nature of the acetyl group can influence the electronic properties of the boronic ester, while the ortho-methyl group introduces steric factors that can affect reaction kinetics and selectivity.[1] This guide aims to provide an in-depth technical overview of this reagent, from its fundamental properties and synthesis to its practical application in synthetic protocols, with a particular focus on its role in drug discovery and development.

Core Identifiers and Physicochemical Properties

A precise understanding of a reagent's identity and physical characteristics is the foundation of reproducible and reliable experimentation.

| Identifier | Value | Source |

| CAS Number | 1321848-43-4 | [1] |

| IUPAC Name | 1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | [1] |

| Molecular Formula | C₁₅H₂₁BO₃ | [1] |

| Molecular Weight | 260.14 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| SMILES | CC1=C(C=C(C=C1)C(=O)C)B1OC(C)(C)C(C)(C)O1 | [1] |

| InChI Key | BDASTGOIWOBHGT-UHFFFAOYSA-N | [1] |

Synthesis of 4-Acetyl-2-methylphenylboronic acid pinacol ester: A Representative Protocol

While multiple synthetic routes to arylboronic acid pinacol esters exist, a common and effective strategy involves the Miyaura borylation of an appropriately substituted aryl halide.[6] This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and is known for its high functional group tolerance.[6]

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of 4-Acetyl-2-methylphenylboronic acid pinacol ester.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for Miyaura borylation. Researchers should optimize conditions for their specific setup.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-3-methylacetophenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous dioxane (or another suitable solvent like toluene or DMF) via cannula. Follow with the addition of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Acetyl-2-methylphenylboronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of 4-Acetyl-2-methylphenylboronic acid pinacol ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is fundamental to the synthesis of biaryl and substituted aromatic structures, which are prevalent in many pharmaceutical agents.[3][7]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This is a representative protocol and should be optimized for specific substrates.

-

Reactant Preparation: In a suitable reaction vessel, combine the aryl halide (e.g., an aryl bromide or iodide) (1.0 eq), 4-Acetyl-2-methylphenylboronic acid pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Inert Atmosphere: Establish an inert atmosphere as described in the synthesis protocol.

-

Solvent and Catalyst Addition: Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq).

-

Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, perform an aqueous work-up similar to the synthesis protocol. The resulting biaryl product is then purified, commonly by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The structural motifs accessible through reactions with 4-Acetyl-2-methylphenylboronic acid pinacol ester are of significant interest to medicinal chemists and materials scientists.

-

Medicinal Chemistry: The biaryl structures formed are key pharmacophores in numerous drug candidates. The acetyl group can serve as a hydrogen bond acceptor or a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

-

Materials Science: Biaryl compounds are often the core of conjugated organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern can be used to tune the electronic and photophysical properties of these materials.[1]

-

Responsive Drug Delivery: Phenylboronic acid pinacol esters are being explored in the development of drug delivery systems that respond to reactive oxygen species (ROS).[1] The boronic ester can act as a ROS-cleavable linker, enabling targeted drug release in disease microenvironments with high oxidative stress, such as in periodontitis or cancer.[1][8]

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage are crucial for safety and to maintain the integrity of the compound.

-

Hazards: While specific toxicological data for this compound is limited, boronic acids and their esters are generally considered to be irritants.[9][10] They can cause skin and serious eye irritation.[9] Inhalation may also cause respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[11] Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][12]

-

Storage: 4-Acetyl-2-methylphenylboronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[11] Pinacol boronic esters are generally more stable than their corresponding boronic acids but can be susceptible to hydrolysis over time.

Conclusion

4-Acetyl-2-methylphenylboronic acid pinacol ester is a valuable and versatile building block for modern organic synthesis. Its well-defined structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is essential for leveraging its full potential in the development of novel therapeutics and functional materials.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2014, November 19). SAFETY DATA SHEET. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H

- Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(24), 7842–7852.

-

PubChem. (n.d.). 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetyl-2-methylphenylboronic acid pinacol ester. Retrieved from [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

-

PubMed. (2024, April 15). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Retrieved from [Link]

Sources

- 1. Buy 4-Acetyl-2-methylphenylboronic acid pinacol ester | 1321848-43-4 [smolecule.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. youtube.com [youtube.com]

- 5. 4-Acetylphenylboronic acid pinacol ester, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. 4-Acetyl-2-methylphenylboronic acid pinacol ester | C15H21BO3 | CID 68264004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. canbipharm.com [canbipharm.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. keyorganics.net [keyorganics.net]

- 12. rsc.org [rsc.org]

Solubility of 2-Ethoxy-4-methylphenylboronic acid pinacol ester in DMSO and Methanol

This guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Ethoxy-4-methylphenylboronic acid pinacol ester , a specialized intermediate often utilized in the synthesis of PI3K inhibitors and other medicinal chemistry campaigns.[1]

Content Type: Technical Guide | Role: Senior Application Scientist[1]

Executive Summary

For researchers utilizing This compound in organic synthesis or biological screening:

-

DMSO (Dimethyl Sulfoxide): Recommended for Stock Solutions. The compound exhibits high solubility (>100 mM) and excellent chemical stability in anhydrous DMSO. It is the preferred solvent for creating long-term storage aliquots.[1]

-

Methanol (MeOH): Not Recommended for Storage. While the compound is thermodynamically soluble in methanol, it is kinetically unstable. The pinacol ester moiety undergoes transesterification and solvolysis in protic solvents, leading to the formation of the free boronic acid and methyl boronate species, degrading sample purity over time.

Chemical Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the structural drivers of solubility is critical for experimental design.

| Property | Description |

| Compound Name | This compound |

| Classification | Arylboronic acid pinacol ester (Bpin) |

| Molecular Structure | A phenyl ring substituted with an ethoxy group (C2), a methyl group (C4), and a pinacol boronate (C1).[1][2][3] |

| Lipophilicity | Moderate to High. The ethoxy and methyl substituents, combined with the hydrophobic pinacol backbone, increase LogP compared to the parent phenylboronic acid. |

| Key Risk | Labile Ester Bond. The B-O bonds in the pinacol ring are susceptible to nucleophilic attack by small alcohols (MeOH). |

Structural Impact on Solubility

-

The Pinacol Moiety: The tetramethyldioxaborolane ring disrupts crystal packing, typically rendering these compounds as oils or low-melting solids.[1] This enhances dissolution in organic solvents compared to the often crystalline free boronic acids.

-

2-Ethoxy Substituent: This group provides electron density (via resonance) and lipophilicity.[1] While it enhances solubility in non-polar and polar aprotic solvents (DMSO, DCM), it does not provide sufficient hydrogen bonding capability to stabilize the compound in water without a co-solvent.

Solubility Analysis: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO)

Status: Ideal Solvent

-

Solubility Limit: Typically >100 mg/mL (approx. 300-400 mM).[1]

-

Mechanism: DMSO is a polar aprotic solvent. It solvates the polarizable boron center and the aromatic system via dipole-dipole interactions without donating protons that could catalyze hydrolysis.

-

Stability: In the absence of water, the pinacol ester is chemically inert in DMSO.

-

Application: Use DMSO for preparing stock solutions (e.g., 10 mM or 50 mM) for biological assays or as a co-solvent in Suzuki-Miyaura couplings.[1]

B. Methanol (MeOH)

Status: Chemically Incompatible for Storage

-

Solubility Limit: High (Soluble), but irrelevant due to instability.

-

Mechanism: Methanol dissolves the compound via dipole interactions and hydrogen bonding with the ether oxygen.

-

The Instability Trap (Transesterification): Boronic esters exist in equilibrium with their diol components. In a vast excess of methanol (solvent quantity), the equilibrium shifts. Methanol acts as a nucleophile, attacking the boron center.

Furthermore, trace water in MeOH facilitates hydrolysis to the free boronic acid ( -

Consequence: An HPLC chromatogram of a methanol solution stored for 24 hours will likely show three peaks: the parent ester, the free boronic acid, and the dimethyl ester (or mixed species).

Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Use this protocol for biological screening or long-term storage.[1]

-

Calculate Mass: Determine the Molecular Weight (MW approx. 290.16 g/mol ).

-

Example: To make 1 mL of 50 mM solution, you need

mg.

-

-

Weighing: Weigh the target mass of the pinacol ester into a varying-volume vial (e.g., amber glass).

-

Note: If the compound is an oil, weigh by difference using a syringe or a glass pipette.

-

-

Solvent Addition: Add anhydrous DMSO (molecular sieve dried,

).-

Volume Calculation:

[1]

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless/light yellow.

-

Storage: Store at -20°C. Protect from moisture (DMSO is hygroscopic).

Protocol B: HPLC Stability Verification (Method Development)

Use this to validate solvent compatibility for your specific batch.[1]

-

Preparation:

-

Sample A: Dissolve 1 mg compound in 1 mL Acetonitrile (ACN) or DMSO (Control).

-

Sample B: Dissolve 1 mg compound in 1 mL Methanol (Test).

-

-

Incubation: Let both samples stand at room temperature for 4 hours.

-

Analysis: Inject both samples onto a C18 Reverse Phase Column.

-

Mobile Phase: ACN / Water (with 0.1% Formic Acid). Gradient 5% -> 95% ACN.[1]

-

-

Result Interpretation:

-

Sample A should show a single major peak (Parent).

-

Sample B will likely show the Parent peak plus an earlier eluting peak (Free Boronic Acid) or broadened peak shapes indicating on-column hydrolysis/methanolysis.[1]

-

Decision & Workflow Visualization

The following diagram outlines the logical workflow for handling this compound based on the intended application.

Figure 1: Decision matrix for solvent selection. DMSO is the universal standard for stability, while Methanol presents significant chemical risks.

References

-

Incyte Corporation. (2012). Heterocyclylamines as PI3K Inhibitors.[4] U.S. Patent No.[4] 9,199,982. Washington, DC: U.S. Patent and Trademark Office. Link

- Context: Describes the synthesis and use of this compound as a key intermedi

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

- Context: Authoritative review on the stability of boronic esters vs.

-

Hall, D. G. (Ed.). (2011).[5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][6] Link[1]

- Context: Foundational text detailing the transesterification equilibrium of pinacol esters in alcohol solvents.

Sources

- 1. 4-(ethoxycarbonylmethyl)phenylboronic acid, pinaco | 859169-20-3 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. trans-2-エトキシビニルボロン酸ピナコールエステル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-4-methylphenylboronic Acid Pinacol Ester: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, arylboronic acids and their pinacol esters stand as indispensable building blocks. Their remarkable utility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules, including a significant portion of today's pharmaceuticals.[1][2] This guide focuses on a specific, yet versatile, member of this class: 2-Ethoxy-4-methylphenylboronic acid pinacol ester.

The strategic placement of an ethoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring imparts unique steric and electronic properties to this reagent. These substitutions can influence the reactivity and selectivity of its coupling reactions, offering fine-tuned control in the synthesis of intricate molecular architectures. The pinacol ester form provides enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.[3]

This whitepaper provides a comprehensive overview of this compound, from its fundamental physicochemical properties to a detailed, field-proven synthetic protocol. It further explores its applications in drug development workflows and provides insights into its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key physicochemical data for this compound, which has been calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₅H₂₃BO₃ |

| Molecular Weight | 262.15 g/mol |

| IUPAC Name | 2-(2-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) |

Safety Information

-

GHS Hazard Statements (General for the class): Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

-

Precautionary Statements (General for the class):

-

Wash hands thoroughly after handling.[4]

-

Wear protective gloves, eye protection, and face protection.[4]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

IF ON SKIN: Wash with plenty of soap and water.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Store in a well-ventilated place. Keep container tightly closed.[4]

-

It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling any chemical.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be reliably achieved through a well-established two-step sequence involving the formation of a Grignard reagent followed by its reaction with a borate ester and subsequent esterification with pinacol. This method is widely applicable for the synthesis of various arylboronic esters.[5]

Step-by-Step Methodology

Step 1: Formation of the Grignard Reagent

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 1-bromo-2-ethoxy-4-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate. Once initiated, the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Insight: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents like water. The iodine crystal acts as an initiator by etching the passivating magnesium oxide layer on the surface of the turnings.

Step 2: Borylation and Esterification

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by carefully adding it to a cold (0 °C) aqueous solution of hydrochloric acid (1 M). Stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Esterification: Filter the dried organic solution and concentrate under reduced pressure to obtain the crude 2-ethoxy-4-methylphenylboronic acid. To this crude product, add pinacol (1.1 equivalents) and toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Continue refluxing until no more water is collected.

-

Purification: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Insight: The low-temperature addition of trimethyl borate is necessary to prevent multiple additions of the Grignard reagent to the boron center. The acidic workup hydrolyzes the initially formed borate complex to the boronic acid. The subsequent reaction with pinacol in the presence of a dehydrating agent (Dean-Stark trap) drives the equilibrium towards the formation of the stable pinacol ester.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the boronic ester and an organic halide or triflate, enabling the construction of biaryl and other complex scaffolds that are prevalent in many pharmaceutical agents.[2][6]

Experimental Workflow: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide/triflate coupling partner (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the target compound are summarized below. These predictions are based on the analysis of similar structures.[7][8]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Ar-H (ortho to Boron) | |

| ~6.7 - 6.8 | d | 1H | Ar-H (ortho to Ethoxy) | |

| ~6.6 - 6.7 | s | 1H | Ar-H (meta to Boron and Ethoxy) | |

| ~4.0 - 4.1 | q | 2H | -O-CH₂ -CH₃ | |

| ~2.3 - 2.4 | s | 3H | Ar-CH₃ | |

| ~1.3 - 1.4 | t | 3H | -O-CH₂-CH₃ | |

| ~1.3 | s | 12H | Pinacol -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C -O | |

| ~140 | Ar-C -CH₃ | |

| ~137 | Ar-C -H (ortho to Boron) | |

| ~118 | Ar-C -H (meta to Boron and Ethoxy) | |

| ~112 | Ar-C -H (ortho to Ethoxy) | |

| ~83 | C of Pinacol | |

| ~64 | -O-CH₂ -CH₃ | |

| ~25 | CH₃ of Pinacol | |

| ~21 | Ar-CH₃ | |

| ~15 | -O-CH₂-CH₃ |

Note: The carbon atom attached to the boron is often not observed or is very broad in ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For this compound (C₁₅H₂₃BO₃), the expected [M+H]⁺ peak in high-resolution mass spectrometry would be approximately 263.1813.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular frameworks relevant to drug discovery and materials science. Its synthesis via a Grignard-based route is robust and scalable. The strategic placement of substituents on the phenyl ring allows for fine-tuning of its reactivity in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this powerful building block in their synthetic endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Mastering Suzuki Coupling with 3-Aminophenylboronic Acid Pinacol Ester. [Link]

-

Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

-

Gioia, B., et al. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. [Link]

-

Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Santos, W. L. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

The Royal Society of Chemistry. (2014, January 25). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. [Link]

-

Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

-

Shields, J. D., et al. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... [Link]

-

Smith, M. D., et al. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]

-

ResearchGate. (2025, August 6). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

-

Al-Zoubi, R. M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

RSC Publishing. (n.d.). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]

-

RSC Publishing. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Introduction: The Significance of 2-Ethoxy-4-methylphenylboronic Acid Pinacol Ester in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-methylphenylboronic Acid Pinacol Ester

This compound is a vital organoboron compound, playing a crucial role as a versatile building block in organic synthesis. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction's mild conditions and high functional group tolerance have made it indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The pinacol ester functional group enhances the stability of the boronic acid, making it less prone to dehydration and easier to handle and store compared to the free boronic acid.[4]

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations for successful synthesis.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of arylboronic acid pinacol esters can be broadly categorized into several key strategies. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. The most common and effective methods include:

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5]

-

C-H Borylation: The direct, transition-metal-catalyzed functionalization of an aromatic C-H bond with a boron-containing reagent.

-

Sandmeyer-type Borylation: A metal-free transformation of an arylamine to the corresponding arylboronic ester via a diazonium intermediate.[6][7][8]

-

Grignard and Organolithium Routes: The reaction of an organometallic reagent with a trialkyl borate followed by esterification with pinacol.[9][10]

For the specific synthesis of this compound, the Miyaura borylation of 1-bromo-2-ethoxy-4-methylbenzene stands out as a highly efficient and widely applicable method.

Core Synthesis Pathway: Miyaura Borylation

The Miyaura borylation reaction is a robust and versatile method for the synthesis of arylboronic acid pinacol esters.[5] The reaction involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a base.

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is a well-established process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl and boryl groups on the palladium complex undergo reductive elimination to form the desired arylboronic acid pinacol ester (Ar-Bpin) and regenerate the Pd(0) catalyst.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. ftp.orgsyn.org [ftp.orgsyn.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

The Synthetic Versatility of 2-Ethoxy-4-methylphenylboronic acid Pinacol Ester: A Gateway to Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, boronic acids and their derivatives have emerged as indispensable tools, profoundly impacting the construction of complex molecular architectures. Among these, boronic acid pinacol esters have garnered significant attention due to their enhanced stability, ease of handling, and broad reactivity profile, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This in-depth guide focuses on a specific, yet highly versatile building block: 2-Ethoxy-4-methylphenylboronic acid pinacol ester. We will explore its synthesis, characterization, and diverse applications, providing researchers and drug development professionals with a comprehensive understanding of its potential to accelerate innovation. The strategic placement of the ethoxy and methyl groups on the phenyl ring offers unique steric and electronic properties, making this reagent a valuable asset in the synthesis of novel pharmaceuticals and functional materials.

Core Synthesis Strategies: Accessing this compound

The synthesis of this compound can be approached through several established methodologies, primarily centered around the formation of the carbon-boron bond. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Miyaura Borylation: A Palladium-Catalyzed Approach

The Miyaura borylation reaction stands as a cornerstone for the synthesis of arylboronic esters.[3] This method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). For the synthesis of our target molecule, the logical precursor would be 2-bromo-1-ethoxy-4-methylbenzene.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1-ethoxy-4-methylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Synthesis from Arylamines: A Sandmeyer-Type Approach

Experimental Protocol: Sandmeyer-Type Borylation

-

Diazotization: Dissolve 2-ethoxy-4-methylaniline (1.0 equiv) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 equiv) dropwise to form the diazonium salt.

-

Borylation: In a separate flask, prepare a solution of bis(pinacolato)diboron (1.2 equiv) and a copper(I) catalyst in a suitable organic solvent. Add the freshly prepared diazonium salt solution to this mixture.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.0 (m, 3H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 1.35 (s, 12H, pinacol -CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-155 (Ar-C-O), 140-135 (Ar-C-B), 135-120 (Ar-C), 83.5 (pinacol C-O), 64.0 (-OCH₂CH₃), 24.8 (pinacol -CH₃), 21.0 (Ar-CH₃), 14.5 (-OCH₂CH₃). |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₅H₂₃BO₃. |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic ester and an organic halide or triflate, enabling the synthesis of a vast array of biaryl compounds.

The ethoxy group at the ortho position can exert a significant electronic and steric influence on the coupling reaction. Electronically, it is an activating group, which can facilitate the transmetalation step of the catalytic cycle. Sterically, its presence may necessitate the use of bulkier phosphine ligands on the palladium catalyst to achieve optimal yields.

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of a substituted biaryl is prevalent in a multitude of biologically active molecules and approved drugs.[6][7] The 2-ethoxy-4-methylphenyl moiety, introduced via its corresponding boronic acid pinacol ester, can serve as a key building block in the synthesis of novel therapeutic agents. The lipophilic ethoxy and methyl groups can modulate the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability.

For instance, this building block could be incorporated into scaffolds targeting kinases, proteases, or G-protein coupled receptors, where precise substitution patterns on the aromatic rings are often crucial for achieving high potency and selectivity. The ability to readily form C-C bonds through Suzuki-Miyaura coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Reagent for Future Discoveries

This compound represents a valuable and versatile reagent for organic chemists. Its straightforward synthesis and stability, coupled with its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, make it an attractive building block for the construction of complex organic molecules. For researchers in drug discovery and materials science, this compound offers a gateway to novel chemical entities with tailored electronic and steric properties. As the demand for sophisticated molecular architectures continues to grow, the importance of well-defined and functionalized building blocks like this compound will undoubtedly continue to rise.

References

- Patexia. (2013). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Google Patents. (2012). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.

- The Royal Society of Chemistry. (2015).

- Organic Syntheses. (n.d.). boronic esters.

- ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF.

- The Royal Society of Chemistry. (2014).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Cammidge, A. N., & Viseux, E. M. M. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 76(24), 10189-10203.

- eScholarship. (n.d.).

- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester).

- ChemicalBook. (n.d.). 4-(2-Methoxyphenyl)phenylboronic acid, pinacol ester synthesis.

- PubMed. (2020).

- Thermo Fisher Scientific. (n.d.). 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester, 97%.

- Organic Chemistry Portal. (n.d.).

- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8796-8812.

- National Center for Biotechnology Information. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(18), 4323.

- Thermo Fisher Scientific. (n.d.). 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester, 97%, Thermo Scientific Chemicals 5 g.

- ResearchGate. (2025).

- Boron Molecular. (n.d.). Buy 4-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester.

- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.

- MDPI. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Molecules, 25(14), 3243.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency C-C Coupling of Sterically Modulated Arylboronates

Topic: C-C Bond Formation with 2-Ethoxy-4-methylphenylboronic acid pinacol ester Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound represents a specialized class of "masked" arylboronic acids used frequently in the synthesis of biaryl scaffolds for kinase inhibitors and GPCR modulators. Unlike simple phenylboronates, this building block presents two distinct chemical features that dictate protocol design:

-

The Ortho-Ethoxy Effect: Provides significant steric bulk and potential hemilabile coordination to palladium, requiring specific ligand choices to prevent catalyst arrest.

-

The Pinacol "Mask": While enhancing stability (shelf-life), the pinacol ester reduces atom economy and requires an activation step (hydrolysis or base-coordination) prior to transmetallation.

This guide provides a validated workflow for Suzuki-Miyaura cross-coupling, prioritizing conditions that overcome the steric penalty of the ortho-ethoxy group while minimizing protodeboronation.

Mechanistic Insight & Catalyst Selection

Successful coupling relies on the Transmetallation step.[1] For pinacol esters, this is often the rate-determining step, particularly when hindered.

The Activation Dilemma

Pinacol esters (

-

Pathway A (Hydrolysis):

. -

Pathway B (Oxo-Palladium): Direct reaction of

with

Expert Insight: For ortho-substituted substrates like 2-ethoxy-4-methylphenylboronate, Pathway A is often preferred to reduce steric crowding at the metal center. Therefore, the presence of water and a base strong enough to hydrolyze the ester (e.g.,

Figure 1: Catalytic cycle emphasizing the critical activation of the BPin ester prior to transmetallation.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Sterics)

Best for coupling with electron-deficient aryl bromides or iodides where the electrophile is reactive.

Reagents:

-

Catalyst:

(Robust, air-stable). -

Base:

(Solubility in mixed organic/aqueous systems promotes BPin hydrolysis). -

Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step:

-

Charge: To a reaction vial, add aryl halide (1.0 equiv), This compound (1.2 equiv), and

(3.0 equiv). -

Degas: Add 1,4-Dioxane and Water. Sparge with Nitrogen/Argon for 5-10 minutes. Crucial: Oxygen promotes homocoupling.[2]

-

Catalyst Addition: Add

(5 mol%). -

Reaction: Seal and heat to 90°C for 4–16 hours.

-

Validation: Monitor by TLC. Look for the disappearance of the boronate ester (often less polar than the acid).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Method B: The "Steric Powerhouse" Protocol (Challenging Substrates)

Required when coupling with bulky electrophiles (e.g., ortho-substituted halides) or aryl chlorides. This utilizes Buchwald precatalysts designed to open space around the metal center.

Reagents:

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).

-

Why: SPhos and XPhos are electron-rich, bulky biaryl phosphines. They facilitate oxidative addition of chlorides and create a pocket that accommodates the ortho-ethoxy group during transmetallation.

-

-

Base:

(Tribasic potassium phosphate). -

Solvent: Toluene / Water (10:1) or THF / Water.[3]

Step-by-Step:

-

Charge: Combine Aryl Chloride (1.0 equiv), Boronate Ester (1.3 equiv), and

(3.0 equiv) in a vial. -

Solvent: Add Toluene and Water. Degas thoroughly.

-

Catalyst: Add XPhos Pd G2 (2 mol%).

-

Heat: Heat to 100°C (Toluene reflux) or 60°C (THF) for 2–8 hours.

-

Note: The rapid activation of G2 precatalysts often leads to faster conversion than Method A.

-

Data Summary & Optimization Table

| Parameter | Method A (Standard) | Method B (Advanced) |

| Primary Use | Aryl Bromides/Iodides, non-hindered partners | Aryl Chlorides, ortho-substituted partners |

| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 / SPhos Pd G2 |

| Solvent System | Dioxane : Water (4:1) | Toluene : Water (10:1) |

| Base | Cs2CO3 (Cesium Carbonate) | K3PO4 (Potassium Phosphate) |

| Temperature | 80–90°C | 60–100°C |

| Key Advantage | Cost-effective, easy workup | High turnover, tolerates extreme sterics |

Troubleshooting & Self-Validating Checks

1. The "Black Precipitate" Check (Palladium Black):

-

Observation: Reaction mixture turns black and conversion stops early.

-

Cause: Catalyst decomposition (Pd aggregation) before reaction completion.

-

Fix: Your ligand is insufficient for the substrate sterics. Switch from Method A to Method B (SPhos/XPhos stabilize Pd(0) better).

2. The "Stalled Ester" Check (Incomplete Transmetallation):

-

Observation: Aryl halide is consumed, but Boronate Ester remains.

-

Cause: Protodeboronation of the boronic acid intermediate or failure to hydrolyze the pinacol.

-

Fix: Increase water content in the solvent system (up to 20-25%). Ensure base strength (

is stronger than

3. Homocoupling (Biaryl formation of the Boronate):

-

Observation: Dimer of the boronate (2,2'-diethoxy-4,4'-dimethylbiphenyl) appears.

-

Cause: Incomplete degassing (Oxygen presence).

-

Fix: Sparge solvents longer or use freeze-pump-thaw cycles.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Knapp, D. M., et al. (2010). MIDA Boronates: A General Strategy for the Synthesis of Boronic Acid Building Blocks. Journal of the American Chemical Society, 132(34), 12084–12095. Link

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Notes & Protocols: Microwave-Assisted Suzuki-Miyaura Cross-Coupling with 2-Ethoxy-4-methylphenylboronic Acid Pinacol Ester

I. Executive Overview

This technical guide provides a comprehensive framework for the application of 2-Ethoxy-4-methylphenylboronic acid pinacol ester in microwave-assisted Suzuki-Miyaura cross-coupling reactions. Boronic acid pinacol esters are valued in modern organic synthesis for their enhanced stability and handling characteristics compared to free boronic acids.[1][2] The strategic incorporation of the 2-ethoxy and 4-methyl substituents offers a unique electronic and steric profile for the targeted synthesis of complex biaryl structures, which are prevalent scaffolds in pharmaceuticals and material science.[3]

The protocols detailed herein leverage the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate reaction rates, improve yields, and promote greener chemical practices by minimizing reaction times and energy consumption.[4][5][6][7] This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of substituted biaryl compounds, providing both foundational scientific principles and actionable, field-proven protocols.

II. Foundational Scientific Principles

A successful synthesis is built upon a solid understanding of the reagents, the reaction mechanism, and the technology employed. This section elucidates the causality behind the experimental choices outlined in the protocols.

A. The Boron Reagent: this compound

Organoboron compounds are central to the Suzuki-Miyaura reaction. While boronic acids are common, their pinacol ester derivatives offer significant practical advantages.

-

Enhanced Stability: The pinacol ester group protects the boronic acid moiety from premature degradation pathways such as protodeboronation, which can occur during storage or under basic reaction conditions.[2][8] This leads to greater shelf-life and reproducibility.

-

Handling and Purification: Pinacol esters are typically crystalline solids that are less water-soluble than their corresponding acids, simplifying purification and handling.[9]

-

Reactivity Modulation: While generally very stable, the transmetalation step for pinacol esters can be slower than for boronic acids.[8] Microwave irradiation provides the necessary energy to efficiently drive this key step, overcoming the inherent stability of the ester to achieve rapid coupling.[4][10]

B. The Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds. It proceeds via a palladium-catalyzed cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[3][11]

-

Transmetalation: The organic group from the boron reagent (Ar²-Bpin) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the aryl group to the palladium.[11][12]

-

Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]

C. The Technology: Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating relies on thermal conduction, which is a slow and inefficient method of energy transfer, often resulting in temperature gradients within the reaction vessel.[10] Microwave synthesis, in contrast, utilizes dielectric heating for rapid and uniform energy input.

-

Mechanism of Heating: Microwave energy interacts with polar molecules in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[5][10][13] This interaction causes rapid molecular rotation and friction, leading to a swift and uniform increase in temperature throughout the bulk of the reaction medium.[6][7]

-

Key Advantages:

-

Rate Acceleration: Reactions are often completed in minutes rather than hours.[4][5][14]

-

Higher Yields: The rapid heating minimizes the formation of side products that can occur during long reaction times.[5][7]

-

Improved Reproducibility: Precise temperature and pressure control leads to more consistent outcomes.[7][15]

-

Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, making it a greener technology.[5][6]

-

III. Application Protocol: Microwave-Assisted Synthesis of a Biaryl Compound

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

A. Objective

To synthesize 2-ethoxy-4-methyl-4'-methoxy-1,1'-biphenyl by coupling this compound with 4-bromoanisole using a dedicated microwave reactor.

B. Materials and Equipment

-

Reagents:

-

This compound

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (ACS grade or higher)

-

Deionized Water

-

-

Equipment:

-

Dedicated single-mode microwave reactor for organic synthesis

-

10 mL microwave process vial with Teflon-coated stir bar

-

Aluminum crimp cap with Teflon septum

-

Analytical balance

-

Syringes and needles

-

Standard glassware for work-up and purification

-

C. Detailed Step-by-Step Protocol

Caution: Microwave reactions in sealed vessels generate high pressures and temperatures. Use only vials and equipment specifically designed for this purpose and operate the instrument behind a safety shield.[15][16] Always allow the vial to cool completely before opening.[15]

-

To a 10 mL microwave process vial containing a magnetic stir bar, add:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv., e.g., 0.5 mmol, 93.5 mg)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv., 1.0 mmol, 325.8 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 0.015 mmol, 17.3 mg)

-

-

Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

-

Securely seal the vial using an aluminum crimp cap.

-

Place the vial into the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 140 °C (use ramp-to-temperature setting)

-

Hold Time: 15 minutes

-

Power: 100 W (or dynamic power control to maintain temperature)

-

Stirring: High

-

-

Initiate the microwave program. The instrument will monitor temperature and pressure in real-time.

-

Upon completion, the instrument's automated cooling system will reduce the vial's temperature and pressure. Do not remove the vial until the temperature is below 50 °C. [15]

-

Once cooled, carefully open the vial in a fume hood.

-

Monitor reaction completion by TLC or LC-MS.

D. Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

E. Reaction Optimization Guide

The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of several parameters.[17] The following table provides guidance on how to optimize the reaction for different substrates or to improve yield.

| Parameter | Standard Condition | Optimization Strategy & Rationale |

| Catalyst | Pd(PPh₃)₄ | For less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ precursor. These ligands facilitate the challenging oxidative addition step.[11][18] |

| Base | Cs₂CO₃ | Cs₂CO₃ is highly effective but expensive. K₂CO₃ or K₃PO₄ are common, cost-effective alternatives. The choice of base can significantly impact the rate of transmetalation.[4][12][19] |

| Solvent | Dioxane/H₂O | A mixture of a polar aprotic solvent and water is excellent for microwave absorption and dissolving both organic and inorganic reagents.[20] Other options include EtOH/H₂O or DMF/H₂O. Solvent choice can influence heating efficiency and reagent solubility.[5][21] |

| Temperature | 140 °C | For thermally sensitive substrates, the temperature can be lowered to 100-120 °C, potentially requiring a longer reaction time. Microwave heating allows for precise temperature control.[15] |

| Time | 15 min | Monitor the reaction at shorter intervals (e.g., 5 min) to avoid potential product degradation from prolonged heating at high temperatures. |

IV. Safety & Best Practices

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Microwave Reactor Safety: Never use a domestic microwave oven for chemical synthesis.[16] Only use dedicated laboratory reactors equipped with real-time temperature and pressure sensors and safety interlocks.[15][16]

-

Exothermic Reactions: If the kinetics of a reaction are unknown, begin with small-scale tests at lower power and temperature settings to avoid a dangerous pressure buildup from a runaway reaction.[16]

-

Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

V. Conclusion

The combination of this compound with microwave-assisted synthesis offers a powerful and efficient platform for the construction of valuable biaryl motifs. The enhanced stability of the pinacol ester, coupled with the dramatic rate acceleration and high yields afforded by microwave heating, provides a robust and reproducible methodology suitable for both discovery and development laboratories. By understanding the core principles of the Suzuki-Miyaura reaction and MAOS technology, researchers can effectively leverage the protocols herein to accelerate their synthetic programs.

VI. References

-

Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Bano, A., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Health Risks. [Link]

-

Bargiggia, F. O., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

-

Leonelli, F., & Calvo, R. R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Al-Hourani, B. J. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances. [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

de la Cruz, J. N., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

-

Abolhasani, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

-

Sandford, C., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Reactions. Organic Syntheses. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. ResearchGate. [Link]

-

Taylor, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

-

Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

-

El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

-

Boron Molecular. (n.d.). Buy 4-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester. Boron Molecular. [Link]

Sources

- 1. Buy 4-Acetyl-2-methylphenylboronic acid pinacol ester | 1321848-43-4 [smolecule.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Safety Considerations for Microwave Synthesis [cem.com]

- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Improving yield in reactions with 2-Ethoxy-4-methylphenylboronic acid pinacol ester

Reagent Profile:

-

Compound: 2-Ethoxy-4-methylphenylboronic acid pinacol ester

-

CAS Number: (Variable depending on supplier, verify with structure)

-

Key Structural Features: Electron-rich aromatic ring (Ortho-ethoxy, Para-methyl); Pinacol boronate ester.

-

Primary Application: Suzuki-Miyaura Cross-Coupling.[1][2][3]

Part 1: The Core Challenge – "The Stability-Reactivity Paradox"

As a Senior Application Scientist, I often see researchers struggle with this specific class of reagents. The 2-ethoxy-4-methyl substitution pattern creates a "double-edged sword" scenario:

-

Electronic Activation (The Good): The electron-donating groups (ethoxy and methyl) make the carbon-boron bond more nucleophilic, theoretically accelerating transmetallation.

-

Protodeboronation Susceptibility (The Bad): These same groups significantly destabilize the C-B bond in the presence of base and protons. The electron-rich ring facilitates ipso-protonation, leading to the formation of 3-ethoxy-toluene (hydrodeboronation product) rather than the desired biaryl.

-

Steric Hindrance (The Ugly): The ortho-ethoxy group imposes steric bulk, slowing down the approach of the palladium catalyst, which gives the destructive protodeboronation pathway more time to occur.

Strategic Directive

To improve yield, you must accelerate the catalytic cycle (specifically transmetallation) to outcompete the background decomposition .

Part 2: Optimization & Troubleshooting

Phase 1: Catalyst & Ligand Selection

Standard Pd(PPh3)4 is often insufficient for this substrate due to the ortho-steric bulk.

Recommendation: Use Buchwald Precatalysts (Generation 2 or 3).

-

SPhos-Pd-G2 : The ligand SPhos is specifically designed for ortho-substituted arylboronic acids. It provides the necessary steric bulk to facilitate reductive elimination while being electron-rich enough to speed up oxidative addition.

-

XPhos-Pd-G2 : Excellent alternative if the coupling partner (aryl halide) is a chloride or unactivated.

Phase 2: Base & Solvent Engineering

Avoid strong hydroxide bases (NaOH, KOH) in aqueous media, as they rapidly hydrolyze the ester and promote protodeboronation.

| Component | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |

| Base | Na2CO3 or K2CO3 (aq) | K3PO4 (anhydrous or 2:1) | Phosphate is basic enough to activate the boron but less aggressive toward protodeboronation than carbonate/hydroxide. |

| Solvent | THF/Water (1:1) | Dioxane/Water (10:1) or Toluene | Reducing water content minimizes the concentration of protons available for decomposition. |

| Additives | None | CsF (2 equiv) | For anhydrous coupling: Fluoride activates the pinacol ester via a boronate-fluoride complex, bypassing the need for hydrolysis. |

Detailed Troubleshooting Guide (Q&A)

Q1: I observe full consumption of the starting material, but the yield is low (<30%). The major byproduct is 3-ethoxytoluene. What happened? Diagnosis: Rapid Protodeboronation. The Mechanism: Your reaction conditions are too basic or "wet." The base hydrolyzed the pinacol ester to the boronic acid, which then reacted with water/protons instead of the Palladium catalyst. The Fix:

-

Switch to anhydrous conditions . Use CsF or TMSOK (Potassium trimethylsilanolate) as the activator in dry Dioxane or Toluene.

-

Increase catalyst loading to 2-5 mol% to speed up the coupling.

-

Slow Addition: Add the boronic ester solution slowly (via syringe pump) to the reaction mixture containing the catalyst and aryl halide. This keeps the concentration of free boronate low, favoring the catalyst reaction over decomposition.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning or Ligand dissociation. The Fix:

-

Ensure your solvent is degassed (sparged with Argon for 15 mins). Oxygen promotes homocoupling and kills active Pd(0).

-

If using SPhos, the active species is stable, but if using PPh3-based catalysts, the phosphine can dissociate. Switch to SPhos-Pd-G2 .

Q3: Can I use the free boronic acid instead of the pinacol ester to improve reactivity? Answer: generally, No . For this specific electron-rich substrate, the pinacol ester serves as a "slow-release" capsule. The free boronic acid is significantly more prone to protodeboronation. Keep the pinacol group and use a base that activates it slowly (like K3PO4).

Part 3: Visualization of Logic

Diagram 1: The Competing Pathways (Yield vs. Decomposition)

This diagram illustrates why "standard" aqueous conditions fail and how anhydrous activation succeeds.

Caption: Pathway analysis showing how anhydrous activation bypasses the unstable free boronic acid intermediate.

Diagram 2: Optimization Decision Tree

Caption: Logic flow for diagnosing reaction failure based on crude NMR analysis.

Part 4: Validated Experimental Protocol

Protocol: SPhos-Mediated Coupling of 2-Ethoxy-4-methylphenyl BPin Use this protocol as your baseline for optimization.

-

Setup : In a glovebox or under active Argon flow, charge a reaction vial with:

-

Aryl Halide (1.0 equiv)[4]

-

This compound (1.2 - 1.5 equiv)

-

SPhos-Pd-G2 (0.02 - 0.05 equiv / 2-5 mol%)

-

K3PO4 (finely ground, 2.0 equiv)

-

-

Solvent : Add 1,4-Dioxane (anhydrous) and Water in a 10:1 ratio (e.g., 2.0 mL Dioxane : 0.2 mL Water).

-

Note: A small amount of water is often necessary to dissolve the inorganic base, but keep it minimal.

-

-

Degassing : Sparge the mixture with Argon for 10 minutes (essential!).

-

Reaction : Seal and heat to 80-100°C for 4-12 hours.

-

Workup : Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine. Dry over MgSO4.[5]

-

Purification : Flash chromatography.

-

Tip: If the pinacol ester co-elutes with the product, treat the crude mixture with aqueous NaIO4/THF to cleave the remaining boronate to the acid, which will stay on the baseline.

-

References

-

Kinetic Studies on Protodeboronation

- Title: "Base-Catalyzed Aryl-B(OH)

- Source: Journal of the American Chemical Society (2017)

-

URL: [Link]

- Buchwald Precatalysts for Hindered Substrates: Title: "Buchwald-Hartwig Cross Coupling - SPhos and XPhos Gen 2/3" Source: Sigma-Aldrich / Merck Technical Guides

-

Anhydrous Suzuki Coupling (CsF Activation)

- Title: "Fluoride-activated Suzuki-Miyaura cross-coupling of arylboronic esters"

- Source: Chemical Communic

-

URL: [Link]

-

Protodeboronation of Electron-Rich Boronates

Sources

- 1. experts.illinois.edu [experts.illinois.edu]